Yttrium arsenide

Semiconductor Optoelectronics Band gap engineering

Yttrium arsenide (YAs) is a rare-earth pnictide semiconductor that crystallizes in the cubic NaCl (B1) structure with space group Fm3m. It has a density of 5.59 g/cm³ and a calculated lattice constant of 6.445 Å.

Molecular Formula YAs
AsY
Molecular Weight 163.8274 g/mol
CAS No. 12255-48-0
Cat. No. B081941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium arsenide
CAS12255-48-0
Molecular FormulaYAs
AsY
Molecular Weight163.8274 g/mol
Structural Identifiers
SMILES[As]#[Y]
InChIInChI=1S/As.Y
InChIKeyPAEUXJLYHBSEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Arsenide (YAs, CAS 12255-48-0) for UV Optoelectronics, Topological Spintronics, and High-Temperature Semiconductor Applications – Key Technical Specifications & Comparator Analysis


Yttrium arsenide (YAs) is a rare-earth pnictide semiconductor that crystallizes in the cubic NaCl (B1) structure with space group Fm3m. It has a density of 5.59 g/cm³ [1] and a calculated lattice constant of 6.445 Å [2]. Unlike conventional III-V semiconductors, YAs exhibits a direct band gap of 2.49 eV at the Γ point [2], which is significantly wider than that of GaAs (1.424 eV) and InAs (0.354 eV), positioning it as a candidate for near-UV optoelectronic devices. Under ambient conditions, YAs is a semimetal that can transition to a topologically non-trivial phase at a hydrostatic pressure of 24.8 GPa or an epitaxial strain of 10% [3], a property not shared by GaAs or InAs.

Why Yttrium Arsenide (CAS 12255-48-0) Cannot Be Simply Substituted with GaAs, InAs, or LaAs – Key Functional Gaps


Substituting YAs with a more common III-V semiconductor like GaAs or InAs is not a viable technical strategy due to fundamental divergences in key performance-defining parameters. For UV optoelectronic applications, YAs's calculated direct band gap of 2.49 eV occupies a critical spectral niche that the 1.424 eV gap of GaAs or the 0.354 eV gap of InAs cannot fulfill [1][2]. From a crystal engineering perspective, the large lattice constant of YAs (6.445 Å) creates a significant epitaxial mismatch with GaAs (5.653 Å) and even InAs (6.058 Å), which would introduce deleterious defects in heterostructure interfaces [1][3]. While other rare-earth arsenides like LaAs also have large lattice constants (~6.15 Å), their band gaps are substantially smaller (0.12 eV), limiting them to infrared applications rather than the near-UV region accessible by YAs [4]. These quantitative gaps make generic, like-for-like substitution technically unsound.

Yttrium Arsenide (CAS 12255-48-0) vs. Common Semiconductor Alternatives: Quantitative Performance Evidence for Procurement Decisions


Direct Wide Band Gap for Near-UV Applications: YAs (2.49 eV) vs. GaAs (1.424 eV) vs. InAs (0.354 eV)

The calculated direct band gap of YAs at the Γ point is 2.49 eV, which is 1.07 eV wider than the direct gap of GaAs (1.424 eV) and 2.14 eV wider than that of InAs (0.354 eV) [1][2][3]. This places the optical absorption edge of YAs in the near-ultraviolet region (~498 nm), a spectral range where the emission of GaAs-based devices falls short, directly enabling UV light sources and photovoltaic absorbers without the need for complex ternary alloying.

Semiconductor Optoelectronics Band gap engineering

Lattice Constant Mismatch: YAs (6.445 Å) vs. GaAs (5.653 Å) vs. InAs (6.058 Å) for Heteroepitaxy

The large lattice constant of YAs (6.445 Å) is 14.0% larger than that of GaAs (5.653 Å) and 6.4% larger than that of InAs (6.058 Å) [1][2]. This substantial mismatch precludes direct pseudomorphic growth of high-quality YAs layers on these standard substrates, but it simultaneously makes YAs an attractive template for integrating other rare-earth monopnictides or for engineering strain-induced topological phase transitions in heterostructures.

Epitaxy Thin films Lattice engineering

High Refractive Index in Near-UV: YAs (2.57) vs. GaAs (~3.5) for Optical Coatings

The refractive index of cubic YAs in the near-ultraviolet region is calculated to be 2.57, based on the complex dielectric function derived from DFT [1]. This value is notably lower than the refractive index of GaAs in the visible range (~3.0–5.0), providing a distinct optical contrast that can be exploited in distributed Bragg reflectors (DBRs) and anti-reflection coatings for UV laser diodes, where YAs layers would serve as the low-index component.

Optical coatings Refractive index Photonic devices

Tunable Topological Phase Transition: YAs Under Strain (10%) vs. Static GaAs and InAs

YAs is a trivial semimetal under ambient conditions but undergoes a transition to a topologically non-trivial phase at a hydrostatic pressure of 24.8 GPa or an epitaxial strain of 10% [1]. This strain-tunable topological property is absent in conventional III-V semiconductors like GaAs and InAs, which remain topologically trivial regardless of applied strain. The transition enables the creation of spin-momentum locked surface states for spintronic and quantum computing devices.

Topological insulator Spintronics Strain engineering

Wider Band Gap than Rare-Earth Analog LaAs: YAs (2.49 eV) vs. LaAs (0.12 eV)

Within the rare-earth arsenide family, YAs has a substantially larger band gap (2.49 eV) than lanthanum arsenide, LaAs, whose band gap is calculated to be just 0.12 eV [1][2]. This 2.37 eV difference means that while LaAs is suitable for infrared detection, YAs is operable in the near-ultraviolet, providing a rare combination of a direct wide gap within the rock-salt pnictide platform.

Rare-earth pnictides Electronic structure Material selection

High-Impact Application Scenarios for Yttrium Arsenide (YAs) Derived from Verified Performance Data


Near-Ultraviolet Light-Emitting Diodes (UV LEDs) and Laser Diodes

The direct band gap of 2.49 eV corresponds to a wavelength of ~498 nm, placing YAs at the boundary of blue and UV light emission [1]. This makes YAs a candidate active layer or cladding material in near-UV LED and laser diode heterostructures, particularly where a large lattice constant pnictide is needed to interface with other rare-earth compounds. The wide gap avoids the efficiency droop and complex band engineering required to push GaAs- or InAs-based devices into the UV spectrum.

Strain-Tunable Topological Spintronic Devices

The proven topological phase transition of YAs at a technologically achievable epitaxial strain of 10% enables the fabrication of spintronic devices with on/off topological behavior [1]. Spin-momentum locked surface states could be switched on or off by controlling the strain state of a YAs thin film, enabling novel transistors or spin-orbit torque devices, a functionality not accessible with GaAs or InAs.

UV Optical Coatings and Dielectric Mirrors

With a refractive index of 2.57 in the near-UV, YAs can serve as the low-index layer in UV-range distributed Bragg reflectors (DBRs) or anti-reflection coatings [1]. Paired with a higher-index material like TiO2, YAs-based coatings would enable precise optical control in UV lithography optics and quantum optics experiments requiring UV photon manipulation.

High-Temperature Semiconductor and Thermoelectric Modules

The calculated thermodynamic stability of YAs, with heat capacity becoming constant above 400 K, suggests robust phase stability at elevated temperatures [1]. Combined with its semimetallic ground state, YAs could function as a stable electrode or thermoelectric element in high-temperature semiconductor modules, where conventional GaAs or InAs would suffer from degradation or excessive intrinsic conduction.

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